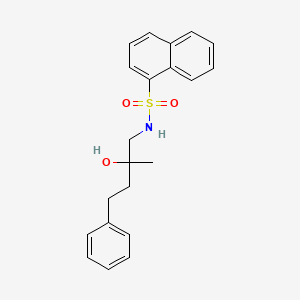

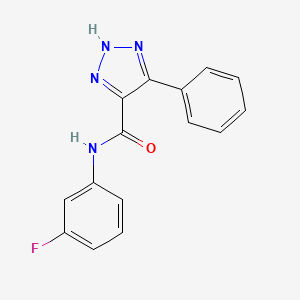

![molecular formula C14H16N2O2 B2634775 4-[(4-甲基喹啉-2-基)氧基]氧杂环-3-胺 CAS No. 2201255-53-8](/img/structure/B2634775.png)

4-[(4-甲基喹啉-2-基)氧基]氧杂环-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinoline, an essential heterocyclic compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .科学研究应用

抗菌活性

基于喹啉骨架的化合物,包括与“4-[(4-甲基喹啉-2-基)氧基]氧杂环-3-胺”相似的化合物,因其抗菌特性而得到广泛研究。例如,2-甲基喹啉和相关化合物已表现出显着的抗菌活性。这包括它们对各种细菌和真菌菌株的有效性,使其成为抗菌药物开发的潜在候选物 (Habib, Hassan, & El‐Mekabaty, 2013)。

抗癌潜力

4-氨基喹啉衍生物,类似于所讨论的化合物,已显示出有希望的抗癌特性。研究表明,某些 4-氨基喹啉化合物对癌细胞系(包括乳腺癌细胞)表现出有效的抗增殖活性。这表明它们在开发新的癌症疗法中的潜力 (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007)。

缓蚀作用

喹啉衍生物已被发现作为缓蚀剂是有效的,特别是在酸性环境中。这些化合物可以显着降低金属(如低碳钢)的腐蚀,这在各种工业应用中很有用。这些化合物在防止腐蚀方面的有效性表明它们在材料科学和工程学中的潜在用途 (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008)。

缓解压力和焦虑的潜力

研究还探讨了喹啉衍生物在减轻压力和焦虑中的作用。一些研究表明,特定的喹啉化合物可以作为受体拮抗剂,可能为与压力或过度唤醒状态相关的精神疾病提供治疗益处。这为在焦虑和压力相关疾病的治疗中使用这些化合物开辟了途径 (Bonaventure et al., 2015)。

未来方向

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

作用机制

Target of Action

The primary target of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine: interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lower binding energy with the proteins in this pathway, indicating a strong interaction .

Biochemical Pathways

The PI3K/AKT/mTOR pathway, affected by 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine , is a key signaling pathway in cancer cells . By interacting with this pathway, the compound can potentially influence a variety of downstream effects related to cell growth, proliferation, and survival .

Pharmacokinetics

This suggests that the compound may have suitable bioavailability for therapeutic applications .

Result of Action

The molecular and cellular effects of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine ’s action are likely related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound could potentially induce apoptosis and inhibit proliferation in cancer cells .

属性

IUPAC Name |

4-(4-methylquinolin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-6-14(18-13-8-17-7-11(13)15)16-12-5-3-2-4-10(9)12/h2-6,11,13H,7-8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYPPZOSCOBFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC3COCC3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

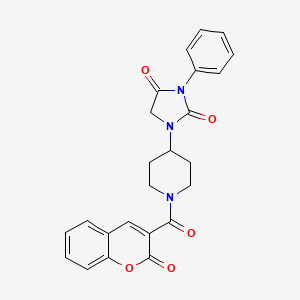

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

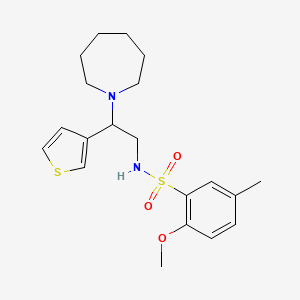

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)

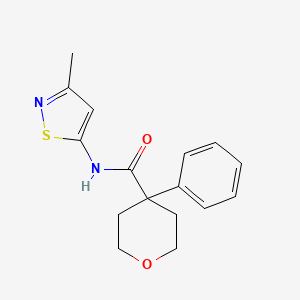

![9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2634697.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

methanone](/img/structure/B2634702.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)

![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)